molecular formula C25H21ClN2O4 B2380417 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 356568-13-3

2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2380417
CAS No.: 356568-13-3
M. Wt: 448.9
InChI Key: ZTJMXKJXJKCFMB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (hereafter referred to as Compound A) is a heterocyclic molecule with the molecular formula C25H21ClN2O4 and a molecular weight of 448.903 g/mol . The structure features a dihydro-2H-pyrrolo[3,4-d]isoxazole core substituted with three aromatic groups:

  • 4-Chlorophenyl (electron-withdrawing group at position 2),
  • 4-Methoxyphenyl (electron-donating group at position 3),
  • p-Tolyl (4-methylphenyl, hydrophobic group at position 5).

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4/c1-15-3-9-18(10-4-15)27-24(29)21-22(16-5-13-20(31-2)14-6-16)28(32-23(21)25(27)30)19-11-7-17(26)8-12-19/h3-14,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJMXKJXJKCFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a pyrroloisoxazole core, which is significant for its pharmacological effects.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrroloisoxazole exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
    • For example, a study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
  • Acetylcholinesterase Inhibition :
    • The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. In vitro studies revealed promising results, with some derivatives showing significant inhibition percentages at concentrations as low as 50 µM .
    • The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl rings significantly influence inhibitory potency against AChE .
  • Antimicrobial Properties :
    • Preliminary investigations have suggested that this compound may possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
AChE InhibitionCompetitive inhibition at active site
AntimicrobialDisruption of cell membranes

Case Studies

  • Anticancer Efficacy :
    • A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability, with notable effects observed in breast and colon cancer cells. The apoptotic pathway was confirmed through flow cytometry analysis showing increased annexin V staining in treated cells.
  • AChE Inhibition :
    • In a comparative study involving several pyrroloisoxazole derivatives, the compound exhibited superior AChE inhibitory activity compared to traditional inhibitors like donepezil. Docking studies suggested strong binding affinity to the active site of AChE, supported by molecular dynamics simulations .

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives

Compounds 33–35 and 39 () share a pyrrolo-pyrazole-dione scaffold but differ in substituents and biological activity:

Compound ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
33 3-(3-Methoxyphenyl)amino, 5-methyl, 2-(p-tolyl) ~424.9 180–182 White solid; synthesized via microwave-assisted reaction in 1,4-dioxane .
34 3-(2-Methoxyphenyl)amino, 5-methyl, 2-(p-tolyl) ~424.9 218–220 Higher melting point than 33 due to ortho-methoxy group .
35 3-(4-Trifluoromethylphenyl)amino, 5-methyl, 2-(p-tolyl) ~478.9 190–192 Blue solid; trifluoromethyl enhances lipophilicity .
39 5-(4-Methoxybenzyl), 3-anilino, 2-(p-tolyl) ~461.5 N/A Contains a benzyl group for potential pharmacokinetic modulation .
Compound A 3-(4-Methoxyphenyl), 2-(4-chlorophenyl), 5-(p-tolyl) 448.903 N/A Lacks amino groups; chloro and methoxy substituents enhance electronic contrast .

Key Differences :

  • Substituent Position: Compound A’s para-methoxy group (vs.
  • Halogen Effects : The 4-chlorophenyl group in Compound A provides stronger electron-withdrawing effects than 35’s trifluoromethyl group, influencing reactivity in nucleophilic substitutions .

Thiophene-Substituted Analogs

2-(4-Chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione () replaces the 4-methoxyphenyl group with a thiophene ring:

  • Molecular Formula : C22H17ClN2O3S (MW: 424.9 g/mol).

Triazole and Thiazole Derivatives

Compounds 4 and 5 () are isostructural thiazole derivatives with halogen substitutions:

Compound ID Substituents Molecular Weight (g/mol) Structural Feature
4 4-Chlorophenyl, 4-fluorophenyl, triazolyl ~568.9 Triclinic crystal system; antimicrobial activity .
5 4-Fluorophenyl, 4-fluorophenyl, triazolyl ~552.9 Isostructural with 4; fluorine reduces steric bulk .

Comparison with Compound A :

  • Halogen Size : The larger chlorine atom in Compound A (vs. fluorine in 4/5) may increase hydrophobic interactions in biological systems.
  • Core Heterocycle : Compound A’s pyrrolo-isoxazole core is more rigid than the triazole-thiazole system in 4/5, affecting conformational flexibility .

Dimethylamino-Substituted Analog

5-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione () features a dimethylamino group:

  • Key Difference: The dimethylamino group is strongly electron-donating, contrasting with Compound A’s methoxy group.

Research Findings and Implications

Structural Characterization

  • Single-crystal X-ray diffraction (e.g., ) and NMR are standard for confirming pyrrolo-isoxazole structures. Compound A’s planar aromatic groups likely adopt similar conformations to analogs, with minor adjustments for substituent bulk .

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